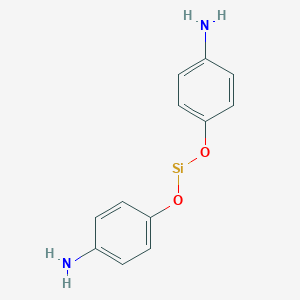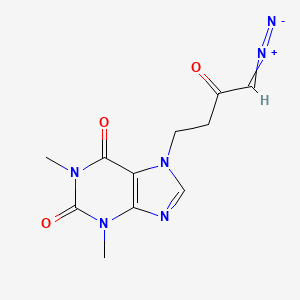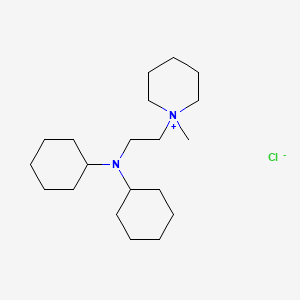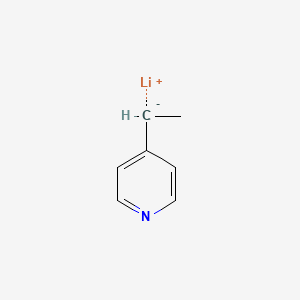![molecular formula C26H24 B14621593 1,4-Bis[(4-methylphenyl)methyl]naphthalene CAS No. 60965-12-0](/img/structure/B14621593.png)
1,4-Bis[(4-methylphenyl)methyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(4-methylphenyl)methyl]naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene core substituted with two 4-methylphenylmethyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methylphenyl)methyl]naphthalene typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material and 4-methylbenzyl chloride as the alkylating agent. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
Naphthalene+2(4-methylbenzyl chloride)AlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(4-methylphenyl)methyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Bis[(4-methylphenyl)methyl]naphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(4-methylphenyl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of 4-methylphenylmethyl groups.
1,4-Diethylbenzene: Contains ethyl groups instead of 4-methylphenylmethyl groups.
1,4-Bis(4-methoxyphenyl)methyl]naphthalene: Similar structure with methoxy groups on the phenyl rings.
Uniqueness
1,4-Bis[(4-methylphenyl)methyl]naphthalene is unique due to the presence of the 4-methylphenylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
60965-12-0 |
|---|---|
Fórmula molecular |
C26H24 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1,4-bis[(4-methylphenyl)methyl]naphthalene |
InChI |
InChI=1S/C26H24/c1-19-7-11-21(12-8-19)17-23-15-16-24(26-6-4-3-5-25(23)26)18-22-13-9-20(2)10-14-22/h3-16H,17-18H2,1-2H3 |
Clave InChI |
HIXDNDGAUOFBTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC=C(C3=CC=CC=C23)CC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)


![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)










